4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole
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Overview
Description
4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a cyclohexylsulfanyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzenediazonium chloride with cyclohexylthiocyanate in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1,2,3-thiadiazole: Lacks the cyclohexylsulfanyl group.
5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole: Lacks the chlorophenyl group.
4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole: Contains a methylsulfanyl group instead of a cyclohexylsulfanyl group.
Uniqueness
4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole is unique due to the combination of the chlorophenyl and cyclohexylsulfanyl groups, which confer specific chemical and physical properties. This combination can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-cyclohexylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTXDDANBYEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(N=NS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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